molecular formula C9H10FNO2 B13722775 5-(Azetidin-3-yloxy)-2-fluorophenol

5-(Azetidin-3-yloxy)-2-fluorophenol

Cat. No.: B13722775
M. Wt: 183.18 g/mol
InChI Key: XHZCTSKZHZCZRA-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yloxy)-2-fluorophenol is a compound that belongs to the class of azetidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yloxy)-2-fluorophenol typically involves the reaction of 2-fluorophenol with azetidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluorophenol reacts with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yloxy)-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yloxy)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yloxy)-2-fluorophenol is unique due to its specific combination of the azetidine ring and the fluorophenol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

5-(azetidin-3-yloxy)-2-fluorophenol

InChI

InChI=1S/C9H10FNO2/c10-8-2-1-6(3-9(8)12)13-7-4-11-5-7/h1-3,7,11-12H,4-5H2

InChI Key

XHZCTSKZHZCZRA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)F)O

Origin of Product

United States

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